molecular formula C8H12Cl2N2 B595252 3-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 1236791-61-9

3-(Azetidin-3-yl)pyridine dihydrochloride

Cat. No.: B595252
CAS No.: 1236791-61-9
M. Wt: 207.098
InChI Key: PDMZUWJDEZQVHU-UHFFFAOYSA-N
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Description

“3-(Azetidin-3-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N2 . It has a molecular weight of 207.1 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H . The Canonical SMILES is C1C(CN1)C2=CN=CC=C2.Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass and the monoisotopic mass are 206.0377538 g/mol . The topological polar surface area is 24.9 Ų . The heavy atom count is 12 . The formal charge is 0 .

Scientific Research Applications

3-(Azetidin-3-yl)pyridine dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and drug-receptor interactions. It has also been used in the synthesis of carboxylic acids, amines, and alcohols, as well as in the production of a wide range of pharmaceuticals. In addition, this compound has been used in the study of cell signaling pathways and the identification of novel therapeutic targets.

Mechanism of Action

3-(Azetidin-3-yl)pyridine dihydrochloride acts as a proton donor and has been used in the study of enzyme-catalyzed reactions. It has also been used in the study of drug metabolism and drug-receptor interactions. In drug metabolism, this compound has been used to study the metabolism of drugs and their interactions with receptors, as well as to investigate the effects of drugs on the body. In drug-receptor interactions, this compound has been used to study the binding of drugs to receptors, as well as to identify novel therapeutic targets.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes. It has been used in the study of cell signaling pathways, as well as in the identification of novel therapeutic targets. In addition, this compound has been used to study the metabolism of drugs and their interactions with receptors, as well as to investigate the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

3-(Azetidin-3-yl)pyridine dihydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to use and store. It is also relatively inexpensive, making it an attractive choice for research projects. However, this compound is a synthetic compound and may not be as stable as naturally-occurring compounds. In addition, it is not as widely available as some other compounds.

Future Directions

In the future, 3-(Azetidin-3-yl)pyridine dihydrochloride may be used in the development of new drugs and therapies. It may also be used in the study of enzyme-catalyzed reactions, drug metabolism, and drug-receptor interactions. In addition, this compound may be used in the identification of novel therapeutic targets and the development of new drugs and therapies. Furthermore, this compound may be used in the study of cell signaling pathways and the investigation of the effects of drugs on the body.

Synthesis Methods

3-(Azetidin-3-yl)pyridine dihydrochloride is synthesized by a two-step process involving the reaction of pyridine and acetic anhydride. In the first step, pyridine is reacted with acetic anhydride to form an intermediate product, which is then reacted with hydrochloric acid to form this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by vacuum distillation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

3-(azetidin-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUWJDEZQVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736510
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236791-61-9
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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